N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide
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Overview
Description
N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxypropyl group, and an oxamide functional group, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide typically involves the reaction of 2-chlorobenzylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide may involve large-scale reactions using automated equipment to maintain precise reaction conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[(4-chlorophenyl)methyl]-N’-(2-hydroxypropyl)oxamide
- N-[(4-chlorophenyl)methyl]-N’-(2,3-dichlorophenyl)oxamide
Comparison: N’-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-10-5-2-1-4-9(10)8-15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQZGGYJTBZWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367499 |
Source
|
Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6168-25-8 |
Source
|
Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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